molecular formula C24H20N4O5S B12461678 N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide

N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide

Cat. No.: B12461678
M. Wt: 476.5 g/mol
InChI Key: PFCZXPOWZBLOPV-UHFFFAOYSA-N
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Description

N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide is a complex organic compound with a molecular formula of C22H17N3O4. It is characterized by the presence of a benzoxazole ring, a nitro group, and a methoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzoxazole Ring: The initial step involves the cyclization of 2-aminophenol with a suitable aldehyde to form the benzoxazole ring.

    Introduction of Dimethyl Groups: Methylation of the benzoxazole ring is achieved using methyl iodide in the presence of a base.

    Attachment of Phenyl Group: The phenyl group is introduced through a Suzuki coupling reaction using a phenylboronic acid derivative.

    Formation of Carbamothioyl Group: The carbamothioyl group is introduced by reacting the phenyl derivative with thiocarbamoyl chloride.

    Addition of Methoxy and Nitro Groups: The final steps involve the nitration and methoxylation of the benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
  • N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide
  • N-(3,4-dimethoxybenzoyl)-N’-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]thiourea

Uniqueness

N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C24H20N4O5S

Molecular Weight

476.5 g/mol

IUPAC Name

N-[[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide

InChI

InChI=1S/C24H20N4O5S/c1-13-10-14(2)21-18(11-13)26-23(33-21)15-4-7-17(8-5-15)25-24(34)27-22(29)16-6-9-20(32-3)19(12-16)28(30)31/h4-12H,1-3H3,(H2,25,27,29,34)

InChI Key

PFCZXPOWZBLOPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-])C

Origin of Product

United States

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